molecular formula C22H18F2N4OS B2751003 7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1242857-96-0

7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2751003
CAS No.: 1242857-96-0
M. Wt: 424.47
InChI Key: MALNFUMCDMFHCM-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Evaluation of Dithiocarbamate Derivatives : Compounds with structures incorporating substituted phenyl, pyrimidinyl, and piperazine units were synthesized and tested for antimicrobial activity. Among them, derivatives showed significant antimicrobial properties against various microorganism strains, highlighting the potential of such structures in developing new antimicrobial agents (Yurttaş et al., 2016).

Antitumor Activity

  • Novel Pyrimidinyl Pyrazole Derivatives : A series of compounds with phenylpiperazinyl groups demonstrated potent cytotoxicity against several tumor cell lines, indicating their potential as antitumor agents. Specific derivatives exhibited significant in vitro and in vivo antitumor activities without causing undesirable effects in animal models, suggesting their value in cancer research (Naito et al., 2005).

Pesticidal Activities

  • Synthesis and Pesticidal Activities of Thiazole Derivatives : Compounds containing cyclopropylaminopyrimidinyl and thiophenyl groups exhibited strong larvicidal and fungicidal activities. These findings suggest the potential of such compounds in developing new pesticides for controlling mosquito larvae and plant diseases (Choi et al., 2015).

5-HT1A Receptor Ligands

  • High-Affinity, Selective 5-HT1A Receptor Ligands : Research on derivatives of thieno[2,3-d]pyrimidin-4(3H)-one for their affinity to 5-HT1A receptors revealed compounds with promising selectivity and efficacy. These compounds could be valuable in studying neurological disorders and developing therapeutics targeting the serotonin system (Modica et al., 1997).

Properties

IUPAC Name

7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c23-16-6-2-1-5-14(16)15-13-30-20-19(15)25-22(26-21(20)29)28-11-9-27(10-12-28)18-8-4-3-7-17(18)24/h1-8,13H,9-12H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALNFUMCDMFHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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